Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate
Description
Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate (CAS: 1384430-80-1) is a carbamate derivative featuring a 1,3-dioxolan-2-yl substituent on the para-position of the phenyl ring. The 1,3-dioxolan moiety, an acetal group, may confer unique physicochemical properties, such as enhanced solubility or metabolic stability, compared to other carbamate derivatives.
Properties
IUPAC Name |
benzyl N-[4-(1,3-dioxolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-17(22-12-13-4-2-1-3-5-13)18-15-8-6-14(7-9-15)16-20-10-11-21-16/h1-9,16H,10-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSRUIIKALCHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-(1,3-dioxolan-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethoxy in compound 15 ) enhance AChE inhibition, while methoxy groups (compound 2 ) improve BChE selectivity .
Melting Points and Yields
Data from related compounds highlight trends in physical properties:
| Compound ID | Yield (%) | Melting Point (°C) | Purity (HPLC %) |
|---|---|---|---|
| 25 | 66 | 183–185 | 98.59 |
| 26 | 52 | 199–200 | 98.73 |
| 27 | 53 | 189–191 | 98.91 |
| Main compound | Not reported | Not reported | 95 |
Key Observations :
- Halogenated derivatives (e.g., 25 , 26 ) exhibit higher melting points, likely due to increased molecular symmetry and intermolecular interactions.
- The main compound’s lower purity (95%) compared to analogues (98–99%) may reflect challenges in synthesis or stability .
Reaction Kinetics
Ultrasound-assisted synthesis of carbamates (e.g., entries 6a–6e ) shows reduced reaction times (2–2.2 hours vs. 6–8 hours conventionally) and improved yields (79–88%) . While the main compound’s synthesis details are unreported, similar methodologies may apply.
Functional Group Impact on Solubility and Stability
- 1,3-Dioxolan Group : The acetal structure may enhance solubility in polar solvents compared to halogenated analogues but could render the compound acid-labile .
- Boronates : Derivatives like benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate are used in Suzuki-Miyaura couplings, highlighting divergent applications compared to the main compound .
Pharmacophore and Molecular Interactions
- The most potent cholinesterase inhibitors (e.g., compound 15 ) engage in hydrophobic interactions with residues like Trp82 and hydrogen bonds with Thr120 .
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